Dihexyl sebacate
Overview
Description
Dihexyl sebacate is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .
Synthesis Analysis
Dihexyl sebacate can be synthesized through an esterification reaction. This involves adding sebacic acid, hexyl alcohol, and concentrated sulfuric acid into a reaction kettle. The mixture is stirred and heated to initiate a boiling reaction under micro-vacuum. The mixture is kept in a boiling reflux state to separate water .Molecular Structure Analysis
The molecular structure of Dihexyl sebacate is based on structures generated from information available in ECHA’s databases . The IUPAC Standard InChIKey for Dihexyl sebacate is GQIDSVPVVYHXAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dihexyl sebacate has a density of 0.9±0.1 g/cm3, a boiling point of 398.2±10.0 °C at 760 mmHg, and a flash point of 178.6±17.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Scientific Research Applications
Catalytic Synthesis
- Dihexyl sebacate can be synthesized efficiently using various catalysts, significantly enhancing the yield and purity of the product. Research has identified optimal catalysts and conditions for this process. For instance, silicotungstic acid has been found to be an effective catalyst, achieving over 95% yield in the production of dihexyl sebacate from sebacic acid and n-hexanol (Zi Jun-feng, 2005). Another study utilized solid superacid SO_4~(2-)/TiO_2-ZrO_2 for the synthesis, reaching a high yield of 98.41% (Yang Xiao-dong, 2007).
Lubricant Applications
- Dihexyl sebacate has been studied for its lubricity characteristics. For example, its pour point, flash point, and oxidation stability were analyzed, revealing that the branching in the alcohol used in its synthesis affects these properties (W. Ahmed, J. Salimon, M. Yarmo, 2014). The oxidative degradation of dihexyl sebacate and its influence on tribological behavior were also studied, showing that degradation products formed during oxidation can significantly affect its lubrication properties (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013).
Corrosion Inhibition
- Dihexyl sebacate has been examined for its potential as a corrosion inhibitor. A study found that it can suppress the electrochemical reaction by forming a protective film on steel surfaces, making it a useful agent for preventing corrosion in specific environments (Yang Jixing, 2007).
Thermodynamic Properties
- The thermodynamic properties of dihexyl sebacate, like its density and viscosity, have been experimentally measured under various conditions. This research is vital for its application in high-pressure systems and for understanding its behavior under different temperatures and pressures (X. Paredes, O. Fandiño, A. Pensado, M. Comuñas, Josefa Fernández, 2012).
Cleaning and Removal
- Dihexyl sebacate's removal from metals has been studied, with findings suggesting effective cleaning methods using detergents and solvents. This is important for applications where the complete removal of the substance is necessary, such as in high-pressure calibrations using stainless steel parts (M. Hartley, K. Archuleta, 2013).
Biomedical Applications
- The interactions of sebacic acid esters like dihexyl sebacate with biomembranes have been studied, indicating their potential impact on biological systems and their suitability for biomedical applications (S. Bonora, L. Ercoli, A. Torreggiani, G. Fini, 2002).
Safety And Hazards
properties
IUPAC Name |
dihexyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDSVPVVYHXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179251 | |
Record name | Dihexyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexyl sebacate | |
CAS RN |
2449-10-7 | |
Record name | Dihexyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyl sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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